4-Acetamidothiazole
Description
4-Acetamidothiazole is a heterocyclic compound featuring a thiazole core (a five-membered ring containing sulfur and nitrogen) substituted with an acetamide group at the 4th position. This compound has garnered significant attention in pharmaceutical research due to its anti-secretory and anti-ulcer properties. Structurally, the thiazole ring contributes to its metabolic stability, while the acetamide group enhances hydrogen-bonding interactions with biological targets, such as proton pumps in gastric cells .
Properties
Molecular Formula |
C5H6N2OS |
|---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
N-(1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C5H6N2OS/c1-4(8)7-5-2-9-3-6-5/h2-3H,1H3,(H,7,8) |
InChI Key |
GNRPCBOCZFRWLR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CSC=N1 |
Canonical SMILES |
CC(=O)NC1=CSC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues of 4-Acetamidothiazole
Key structural analogues include derivatives with modifications at the acetamide group or additional substituents on the thiazole ring. These variations significantly influence pharmacological activity:
Comparison with Non-Thiazole Heterocycles
4-Acetylimidazole (CAS 61985-25-9)
- Structure : Imidazole ring (two nitrogens) with an acetyl group.
- Activity : Primarily used as a reagent in organic synthesis, lacking the anti-secretory properties of thiazole derivatives. The absence of sulfur alters electronic properties, reducing affinity for proton pump targets .
4-Methylimidazole
- Structure : Imidazole with a methyl group.
Broader Thiazole Derivatives
- Sulfathiazole (): A sulfonamide-thiazole hybrid with antibacterial activity. The sulfonamide group directs its mechanism toward folate synthesis inhibition, unlike this compound’s anti-secretory action.
- Benzothiazoles (): Derivatives like 2-acetamidobenzothiazole exhibit anticancer activity via tubulin polymerization inhibition, highlighting the versatility of thiazole scaffolds in diverse therapeutic areas .
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